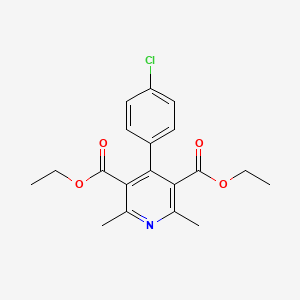
diethyl 4-(4-chlorophenyl)-2,6-dimethyl-3,5-pyridinedicarboxylate
Übersicht
Beschreibung
Diethyl 4-(4-chlorophenyl)-2,6-dimethyl-3,5-pyridinedicarboxylate is a useful research compound. Its molecular formula is C19H20ClNO4 and its molecular weight is 361.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 361.1080858 g/mol and the complexity rating of the compound is 434. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Synthesis Techniques : Diethyl 4-(4-chlorophenyl)-2,6-dimethyl-3,5-pyridinedicarboxylate and related compounds have been synthesized through various techniques, including phase transfer catalysis, the Hantzsch pyridine synthesis, and one-pot multicomponent condensation. These methods provide high purity and yield in the synthesis process (Wu Jian-yi, 2001); (P. Patil, V. Kasture, K. Prakash, 2015).
Crystal Structure and Properties : Studies on the crystal structures of these compounds reveal intricate hydrogen-bonding networks, offering insights into the compound's chemical interactions and properties (S. K. Metcalf, E. M. Holt, 2000).
Pharmaceutical Applications
Impurity Synthesis in Bulk Drugs : These compounds have been synthesized and identified as impurities in bulk drug production, such as Felodipine. Understanding these impurities is crucial for drug quality control and safety (Wu Pi-y, 2014).
Enantioselective Processes : The compounds have been involved in studies focusing on enantioselective processes, important in the production of optically active pharmaceuticals. For instance, their role in the kinetic resolution of dihydropyridine derivatives has been explored, which is significant in the synthesis of chiral drugs (A. Sobolev, M. Franssen, et al., 2002).
Applications in Chemical Analysis
- Spectrophotometric and Chromatographic Methods : These compounds have been used in developing validated chromatographic and spectrophotometric methods for estimating impurities in pharmaceuticals, showcasing their utility in analytical chemistry (Akash A. Vadangale, Sonali Pawar, et al., 2015).
Miscellaneous Applications
- Role in Biological Activities and Chemical Reactions : The compounds have shown potential biological activity and have been used to investigate various chemical reactions, such as dehydrogenation and rearrangements, contributing to the understanding of complex chemical processes (R. Bacon, B. Osuntogun, 1980); (D. H. Kim, 1986).
Eigenschaften
IUPAC Name |
diethyl 4-(4-chlorophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO4/c1-5-24-18(22)15-11(3)21-12(4)16(19(23)25-6-2)17(15)13-7-9-14(20)10-8-13/h7-10H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNKJOFQOYOOVHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C(=C1C2=CC=C(C=C2)Cl)C(=O)OCC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)phenyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B3559637.png)

![1,5-Dimethyl-4-[[4-(4-methylphenyl)piperazin-1-yl]methyl]-2-phenylpyrazol-3-one](/img/structure/B3559659.png)
![2-{[3-Cyano-4-(4-fluorophenyl)-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}acetamide](/img/structure/B3559664.png)
![2-[(4-fluorobenzyl)thio]-6-methyl-4-(2-thienyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile](/img/structure/B3559668.png)


![1-(1-benzylpiperidin-4-yl)-4-[(E)-3-phenylprop-2-enyl]piperazine](/img/structure/B3559687.png)
![1-(2-Chlorophenyl)-4-[1-(2-phenylethyl)piperidin-4-yl]piperazine](/img/structure/B3559696.png)
![2-[4-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-ylcarbonyl)-1-piperazinyl]ethanol](/img/structure/B3559703.png)
![N-(3-CHLORO-4-METHYLPHENYL)-4-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1,3-THIAZOL-2-AMINE](/img/structure/B3559724.png)
![1-(9-benzyl-2-phenyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanone](/img/structure/B3559732.png)
![1-[3-(2,6-DICHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBONYL]AZEPANE](/img/structure/B3559736.png)
![[4-(4-methoxybenzoyl)-1,4-diazepan-1-yl]-(4-methoxyphenyl)methanone](/img/structure/B3559741.png)
